1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol is an organic compound with the molecular formula C11H23NO3 It is characterized by a cyclobutane ring substituted with a hydroxyl group and a bis(2-methoxyethyl)amino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with bis(2-methoxyethyl)amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclobutanone+Bis(2-methoxyethyl)amineReducing Agent1-[Bis(2-methoxyethyl)amino]methylcyclobutan-1-ol
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of N-substituted cyclobutanol derivatives.
Scientific Research Applications
1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
- 1-{[Bis(2-ethoxyethyl)amino]methyl}cyclobutan-1-ol
- 1-{[Bis(2-methoxyethyl)amino]methyl}cyclopentan-1-ol
Uniqueness: 1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a bis(2-methoxyethyl)amino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[[bis(2-methoxyethyl)amino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-14-8-6-12(7-9-15-2)10-11(13)4-3-5-11/h13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJHBYCQZFXHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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